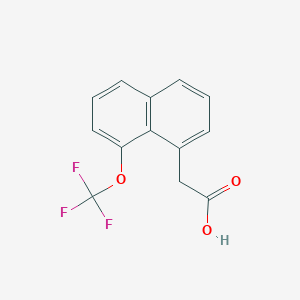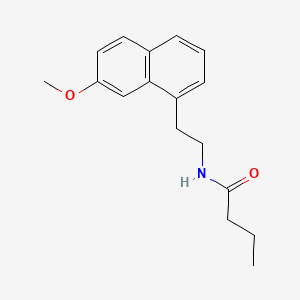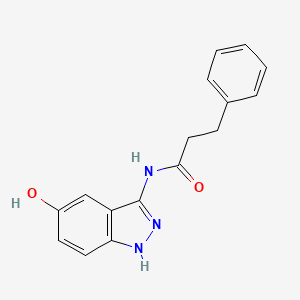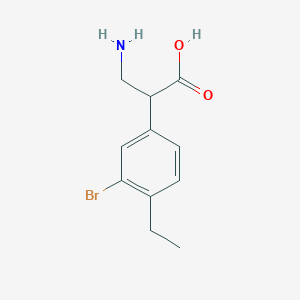![molecular formula C14H10ClNOS B11847846 5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918107-64-9](/img/structure/B11847846.png)
5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(naphthalen-2-ylmethyl)isothiazol-3(2H)-one is a chemical compound that belongs to the isothiazolone family Isothiazolones are known for their broad-spectrum antimicrobial properties, making them valuable in various industrial and medical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(naphthalen-2-ylmethyl)isothiazol-3(2H)-one typically involves the reaction of 2-(naphthalen-2-ylmethyl)thioamide with chlorinating agents under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the isothiazolone ring. Common chlorinating agents used in this synthesis include thionyl chloride and phosphorus pentachloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-2-(naphthalen-2-ylmethyl)isothiazol-3(2H)-one can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes the risk of human error and enhances safety during the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(naphthalen-2-ylmethyl)isothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Amines or alcohols; reactions are usually conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(naphthalen-2-ylmethyl)isothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new antimicrobial agents.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infections.
Industry: Utilized as a preservative in various industrial products, including paints, adhesives, and personal care products, due to its antimicrobial properties.
Wirkmechanismus
The antimicrobial activity of 5-Chloro-2-(naphthalen-2-ylmethyl)isothiazol-3(2H)-one is primarily attributed to its ability to disrupt microbial cell membranes. The compound interacts with thiol groups in proteins and enzymes, leading to the inactivation of essential cellular functions. This disruption ultimately results in cell death. The molecular targets include key enzymes involved in cellular respiration and membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-isothiazolin-3-one: Another member of the isothiazolone family, known for its antimicrobial properties.
1,2-Benzisothiazolin-3-one: Widely used as a preservative in various industrial applications.
5-Chloro-2-methyl-4-isothiazolin-3-one: Commonly used in combination with other isothiazolones for enhanced antimicrobial activity.
Uniqueness
5-Chloro-2-(naphthalen-2-ylmethyl)isothiazol-3(2H)-one stands out due to its unique naphthalene moiety, which imparts distinct physicochemical properties. This structural feature enhances its lipophilicity, potentially improving its efficacy in certain applications compared to other isothiazolones.
Eigenschaften
CAS-Nummer |
918107-64-9 |
|---|---|
Molekularformel |
C14H10ClNOS |
Molekulargewicht |
275.8 g/mol |
IUPAC-Name |
5-chloro-2-(naphthalen-2-ylmethyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C14H10ClNOS/c15-13-8-14(17)16(18-13)9-10-5-6-11-3-1-2-4-12(11)7-10/h1-8H,9H2 |
InChI-Schlüssel |
MKSFFYPJUZGLFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C(=O)C=C(S3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile](/img/structure/B11847783.png)



![2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847806.png)

![N-({[tert-Butyl(dimethyl)silyl]oxy}acetyl)-2-methylalanine](/img/structure/B11847824.png)


![2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B11847845.png)

